molecular formula C21H20N4O2S B6447686 3-(4-quinolin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide CAS No. 2549053-22-5

3-(4-quinolin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide

Cat. No.: B6447686
CAS No.: 2549053-22-5
M. Wt: 392.5 g/mol
InChI Key: COYGJVNEBFFWAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Quinolin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide is a heterocyclic compound featuring a benzothiazole 1,1-dioxide core substituted with a quinoline-linked 1,4-diazepane moiety. The benzothiazole 1,1-dioxide scaffold is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name

3-(4-quinolin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c26-28(27)20-9-4-2-7-17(20)21(23-28)25-13-5-12-24(14-15-25)19-10-11-22-18-8-3-1-6-16(18)19/h1-4,6-11H,5,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYGJVNEBFFWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C4=CC=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-quinolin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide typically involves multi-step organic reactions. One common route includes:

    Formation of the Quinoline Moiety: Starting from aniline derivatives, the quinoline ring can be synthesized through Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Diazepane Ring Formation: The diazepane ring can be formed by the cyclization of appropriate diamine precursors under acidic or basic conditions.

    Benzothiazole Dioxide Formation: The benzothiazole ring can be synthesized from 2-aminothiophenol and carbon disulfide, followed by oxidation to introduce the dioxide functionality.

    Coupling Reactions: The final step involves coupling the quinoline, diazepane, and benzothiazole dioxide fragments through nucleophilic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the quinoline moiety or the diazepane ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the quinoline and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring may yield sulfoxides or sulfones, while reduction of the quinoline moiety may produce tetrahydroquinoline derivatives.

Scientific Research Applications

3-(4-quinolin-4-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets:

    Molecular Targets: It may target enzymes such as kinases or proteases, and receptors like G-protein coupled receptors.

    Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related benzothiazole 1,1-dioxides:

Compound Name Substituents Biological Activity Applications/Findings References
Target Compound 4-Quinolin-4-yl-1,4-diazepan-1-yl Inferred: Antimicrobial, Enzyme inhibition Hypothesized based on structural analogs N/A
3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide Azepane ring Antioxidant, Antidiabetic, Anti-ulcer Superior H+/K+-ATPase inhibition vs. omeprazole (-8.4 kcal/mol docking score)
Dichlobentiazox 3,4-Dichloro-thiazolyl methoxy Fungicidal Controls plant pathogens without phytotoxicity
Probenazole Allyloxy Plant defense inducer Activates systemic acquired resistance in crops
3,6-Dichloro-1,2-benzothiazole 1,1-dioxide 3,6-Dichloro Biocide Industrial preservative, reactive intermediate
3-(3-Chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide 3-Chlorobenzoyl, 4-hydroxy Anti-inflammatory, Analgesic Stabilized by intermolecular H-bonds; broad therapeutic potential

Key Structural and Activity Comparisons

Substituent Complexity and Bioactivity: The target compound’s quinoline-diazepane substituent introduces a larger, planar aromatic system compared to simpler groups (e.g., azepane in or allyloxy in ). Dichlobentiazox’s 3,4-dichloro-thiazolyl methoxy group confers strong electrophilicity, critical for fungicidal activity . In contrast, the target compound’s diazepane-quinoline group likely reduces electrophilicity, shifting its mechanism toward receptor modulation or enzyme inhibition.

Enzyme Inhibition Potential: 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide demonstrated potent H+/K+-ATPase inhibition (docking score: -8.4 kcal/mol), surpassing omeprazole (-8.0 kcal/mol) . The target compound’s diazepane moiety, with additional nitrogen atoms, could further optimize binding to proton pumps or other ATPases.

Agricultural vs. Pharmaceutical Applications: Probenazole and dichlobentiazox are agrochemicals, whereas 3-(3-chlorobenzoyl)-4-hydroxy-... and azepane derivatives are pharmaceutically oriented.

Synthetic Accessibility: Derivatives like 3-hydrazino-1,2-benzisothiazole 1,1-dioxide are synthesized via hydrazine substitution , while the target compound likely requires multi-step coupling of quinoline and diazepane precursors. This complexity may limit scalability compared to simpler analogs.

Physicochemical Properties and ADMET Profiles

  • This contrasts with 3-(azepan-1-yl)-..., where the azepane ring improves solubility via amine protonation .
  • Metabolic Stability : Diazepane’s seven-membered ring may resist oxidative degradation better than azepane’s six-membered counterpart, extending half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.